5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is a complex organic compound with a unique structure that includes bromine, tert-butyl groups, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine typically involves multiple steps. One common approach is to start with 2,7-di-tert-butyl-9,9-dimethylxanthene, which is then brominated to introduce the bromine atoms at the 5-position. The N-Cbz group is introduced through a reaction with benzyl chloroformate under basic conditions. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthene core can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and Grignard reagents.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce xanthone derivatives .
Scientific Research Applications
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The xanthene core may play a role in these interactions by providing a rigid and planar structure that can bind to target molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound is similar in structure but lacks the N-Cbz group, which may affect its reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound has carboxylic acid groups instead of bromine atoms, leading to different chemical properties and applications.
Uniqueness
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is unique due to the presence of both bromine atoms and the N-Cbz group, which provide distinct reactivity and potential for diverse applications in synthesis and materials science .
Properties
Molecular Formula |
C31H36BrNO3 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
benzyl N-(5-bromo-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)carbamate |
InChI |
InChI=1S/C31H36BrNO3/c1-29(2,3)20-14-22-26(24(32)16-20)36-27-23(31(22,7)8)15-21(30(4,5)6)17-25(27)33-28(34)35-18-19-12-10-9-11-13-19/h9-17H,18H2,1-8H3,(H,33,34) |
InChI Key |
CYLOEDMCDBYASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)NC(=O)OCC3=CC=CC=C3)OC4=C1C=C(C=C4Br)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.